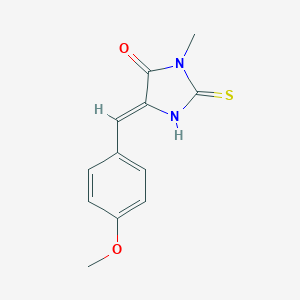![molecular formula C14H13N3O3 B303492 [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate, also known as MAPC, is a small molecule that has been gaining attention in the field of scientific research due to its potential applications in various areas of medicine. MAPC is a synthetic compound that belongs to the pyrazine-2-carboxylate family and has been synthesized using different methods.
科学研究应用
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has shown potential applications in various areas of medicine, including cancer therapy, neuroprotection, and cardiovascular diseases. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells and inhibit tumor growth. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
作用机制
The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce apoptosis by increasing the expression of anti-apoptotic proteins such as Bcl-2 and decreasing the expression of pro-apoptotic proteins such as Bax.
实验室实验的优点和局限性
One of the advantages of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in lab experiments is its stability. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a stable compound that can be stored for long periods without degradation. Another advantage of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low toxicity. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low solubility in water. This can make it difficult to dissolve [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate. One direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a therapeutic agent for cancer. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future research could focus on improving the solubility of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in water to increase its bioavailability.
Conclusion:
In conclusion, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a synthetic compound that has potential applications in various areas of medicine. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, and its mechanism of action is not fully understood. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects, and its low toxicity makes it a safe compound to use in lab experiments. Future research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as improving its solubility in water.
合成方法
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, including the reaction of 2-aminomethylpyrazine with 2-methylaniline and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate obtained using this method is around 60-70%.
属性
产品名称 |
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
[2-(2-methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-2-3-5-11(10)17-13(18)9-20-14(19)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,18) |
InChI 键 |
CJHPRQSVEIKQIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)



